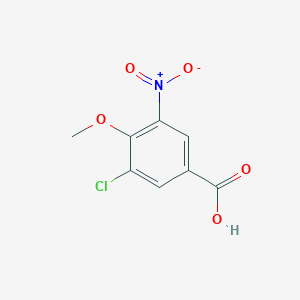

3-Chloro-4-methoxy-5-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

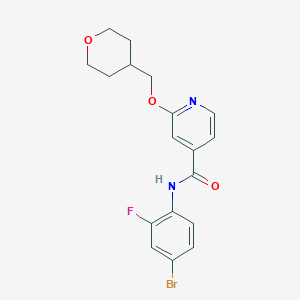

“3-Chloro-4-methoxy-5-nitrobenzoic acid” is a chemical compound with the molecular formula C7H4ClNO4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

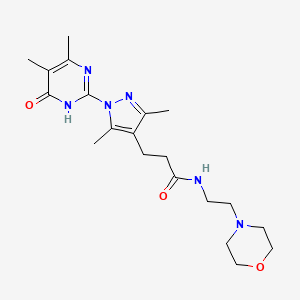

Molecular Structure Analysis

The molecular structure of “3-Chloro-4-methoxy-5-nitrobenzoic acid” consists of a benzene ring substituted with a chloro group, a methoxy group, and a nitro group . The exact positions of these substituents on the benzene ring would determine the specific properties of the compound.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Chloro-4-methoxy-5-nitrobenzoic acid is a key component in the synthesis of complex organic compounds. For instance, it is used in the facile synthesis of 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, a compound with potential antibacterial activity. This synthesis involves a series of reactions starting from methoxy-5-nitrobenzaldehyde, leading to various derivatives with potential biological activities (Havaldar, Bhise, & Burudkar, 2004).

Building Blocks in Heterocyclic Chemistry

The compound serves as a multireactive building block for heterocyclic oriented synthesis (HOS), enabling the preparation of various nitrogenous heterocycles. These heterocycles have significant importance in drug discovery. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used for synthesizing benzimidazoles, benzotriazoles, and other heterocycles (Křupková, Funk, Soural, & Hlaváč, 2013).

Solubility Studies

The compound is also important in solubility studies. For example, its solubility in various organic solvents has been correlated using the Abraham solvation parameter model. This kind of research is crucial for understanding the solubilizing properties of different solvents, which is key in pharmaceutical formulation (Stovall et al., 2005).

Crystallographic Studies

Crystallographic studies involving compounds like 3-chloro-4-methoxy-5-nitrobenzoic acid contribute to our understanding of molecular structures and bonding. These studies are important in the development of new materials and drugs. For instance, the crystal structures of 3-chloro-2-nitrobenzoic acid with various quinoline derivatives have been determined to understand their hydrogen-bonding patterns (Gotoh & Ishida, 2019).

Nanocomposite Sensing

The compound is also used in the development of sensors, especially for detecting nitroaromatic compounds. CdSe quantum dots capped with PAMAM-G(4) dendrimer, for example, have been synthesized and used for the detection of nitroaromatic compounds, including derivatives of 3-chloro-4-methoxy-5-nitrobenzoic acid. These types of sensors are important in environmental science and public security (Algarra et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-chloro-4-methoxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNVBQAUVQINSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methoxy-5-nitrobenzoic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2861820.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)

![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)

![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)